6-(1,3-Benzodioxol-5-yl)-3-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-3-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O2S/c20-14-3-1-2-12(8-14)10-27-19-22-21-18-7-5-15(23-24(18)19)13-4-6-16-17(9-13)26-11-25-16/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLBVKACNSJKRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NN=C4SCC5=CC(=CC=C5)F)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Benzodioxol-5-yl)-3-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps:
Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the Benzodioxole Ring: This step often involves the coupling of a benzodioxole derivative with the triazolopyridazine core using palladium-catalyzed cross-coupling reactions.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic substitution reactions, where a suitable fluorophenyl halide reacts with the intermediate compound.
Formation of the Methylsulfanyl Linkage: This step involves the reaction of a thiol derivative with the intermediate to form the desired methylsulfanyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
Pharmacological Applications
The compound's structure suggests several potential pharmacological applications:
Antitumor Activity
Recent studies indicate that triazole derivatives can exhibit significant antitumor properties. For instance, compounds similar to 6-(1,3-benzodioxol-5-yl)-3-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This mechanism is supported by research on related triazole compounds that demonstrated effective inhibition of cancer cell lines in vitro .
Antiviral Properties
The antiviral potential of triazole derivatives has been explored extensively. Compounds with similar structural motifs have shown activity against various viruses by disrupting viral replication processes. The ability of This compound to interact with viral proteins could make it a candidate for further antiviral drug development .
Antimicrobial Effects
Triazole compounds have also been recognized for their antimicrobial properties. The incorporation of a benzodioxole moiety may enhance the compound's ability to target bacterial and fungal infections. Studies have reported that derivatives with similar structures possess potent antimicrobial activity against a range of pathogens .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-(1,3-Benzodioxol-5-yl)-3-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with three analogous heterocyclic derivatives (Table 1).
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Compound 7’s 6-chloropyridinylmethylsulfanyl substituent demonstrates antibacterial activity against Gram-positive bacteria, suggesting that halogenation at specific positions may optimize antimicrobial efficacy .
Impact of Heterocyclic Moieties :
- The trifluoromethylphenyl-oxadiazole group in ’s compound increases molecular weight and hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Thermodynamic and Physicochemical Properties: The target compound’s benzodioxole group likely confers higher density (predicted: ~1.7 g/cm³) and thermal stability compared to non-aromatic substituents. The methoxy group in ’s derivative could enhance π-π stacking interactions in receptor binding, whereas the fluorine in the target compound may alter dipole moments .
Research Findings and Implications
- Antibacterial Potential: Triazolo-pyridazine derivatives with sulfanyl groups exhibit moderate to strong activity against Gram-positive bacteria, as demonstrated by Compound 7’s MIC values of 4–8 µg/mL . The target compound’s fluorinated analog may show enhanced potency due to improved membrane permeability.
- Synthetic Feasibility : Cyclocondensation routes used for Compound 7 (yield: 60–75%) could be adapted for the target compound, though fluorinated intermediates may require specialized handling .
- Toxicity Considerations : Benzodioxole-containing compounds are generally metabolized via cytochrome P450 enzymes, but fluorination could slow degradation, necessitating detailed pharmacokinetic studies .
Biological Activity
The compound 6-(1,3-Benzodioxol-5-yl)-3-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H18FN3O3S
- Molecular Weight : 397.45 g/mol
- CAS Number : 896683-44-6
- SMILES Notation : Fc1cccc(c1)CSc1nc2ccc(cc2c(=O)n1Cc1ccc2c(c1)OCO2)
The structure features a triazolo-pyridazine core with a benzodioxole moiety and a fluorophenyl sulfanyl group, which are significant for its biological activity.
Research indicates that compounds with similar structures often interact with neurotransmitter systems. Specifically, they may modulate serotonin and dopamine receptors, which are crucial in various neuropsychiatric conditions. The benzodioxole moiety is known to enhance binding affinity to these receptors due to its structural similarity to known psychoactive compounds.
Antidepressant Effects
Studies have shown that derivatives of benzodioxole and triazole structures exhibit antidepressant-like effects. For instance, the compound has been evaluated in animal models for its ability to reduce depressive behaviors. In one study, administration resulted in a significant decrease in immobility time in the forced swim test (FST), indicating potential antidepressant activity.
Neuroprotective Properties
Neuroprotective effects have also been observed. The compound appears to mitigate oxidative stress in neuronal cells, potentially through the modulation of antioxidant enzymes. This property is particularly relevant for conditions like Alzheimer's disease and other neurodegenerative disorders.
Case Studies and Research Findings
Pharmacokinetics
The pharmacokinetic profile of this compound suggests moderate oral bioavailability and a half-life suitable for once-daily dosing. Further studies are required to fully elucidate its metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
